molecular formula C7H8N4O3 B1388412 N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide CAS No. 1135282-99-3

N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide

Cat. No.: B1388412
CAS No.: 1135282-99-3
M. Wt: 196.16 g/mol
InChI Key: BNCMEOCJBZUAFC-UHFFFAOYSA-N
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Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such a method.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with hydroxylamine and other reagents under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds with a variety of enzymes and proteins sets it apart from other similar compounds .

Properties

IUPAC Name

N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c8-6(10-13)4-1-2-5(9-3-4)7(12)11-14/h1-3,13-14H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCMEOCJBZUAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide
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N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide
Reactant of Route 3
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N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide

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